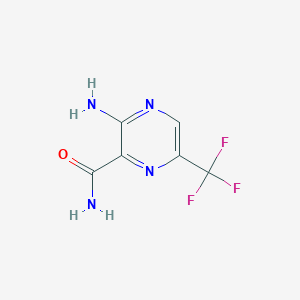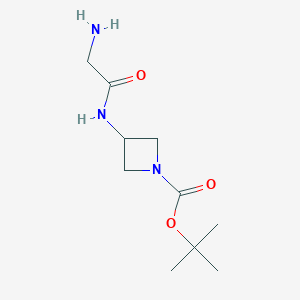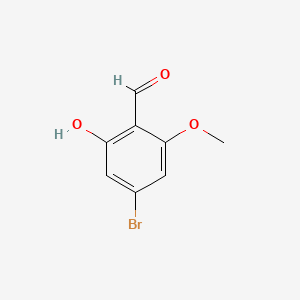
4-Bromo-2-hydroxy-6-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-hydroxy-6-methoxybenzaldehyde is an organic compound with the molecular formula C8H7BrO3 It is a derivative of benzaldehyde, featuring a bromine atom, a hydroxyl group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde typically involves the bromination of 2-hydroxy-6-methoxybenzaldehyde. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-hydroxy-6-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: NaOCH3 in methanol under reflux conditions.
Major Products Formed:
Oxidation: 4-Bromo-2-hydroxy-6-methoxybenzoic acid.
Reduction: 4-Bromo-2-hydroxy-6-methoxybenzyl alcohol.
Substitution: 4-Methoxy-2-hydroxy-6-methoxybenzaldehyde.
Scientific Research Applications
4-Bromo-2-hydroxy-6-methoxybenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary depending on the specific enzyme or biological system being studied .
Comparison with Similar Compounds
2-Bromo-4-hydroxy-5-methoxybenzaldehyde: Similar structure but with different positions of the bromine and methoxy groups.
2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Another isomer with different functional group positions.
6-Bromo-2-hydroxy-3-methoxybenzaldehyde: Similar compound with the bromine and methoxy groups in different positions.
Uniqueness: 4-Bromo-2-hydroxy-6-methoxybenzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. This unique arrangement of functional groups can make it particularly useful in certain synthetic and research applications .
Properties
Molecular Formula |
C8H7BrO3 |
|---|---|
Molecular Weight |
231.04 g/mol |
IUPAC Name |
4-bromo-2-hydroxy-6-methoxybenzaldehyde |
InChI |
InChI=1S/C8H7BrO3/c1-12-8-3-5(9)2-7(11)6(8)4-10/h2-4,11H,1H3 |
InChI Key |
NGRWPOWFTYKXKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1C=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



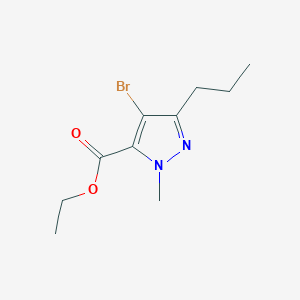
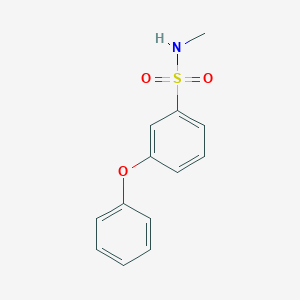
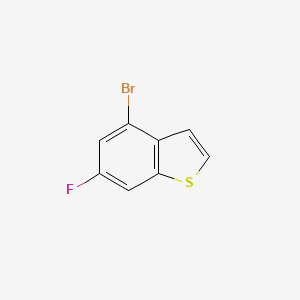
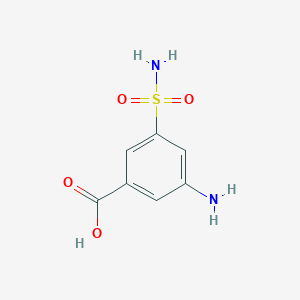
![Methyl 2-(2,2-dimethyl-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-ylidene)acetate](/img/structure/B13979179.png)
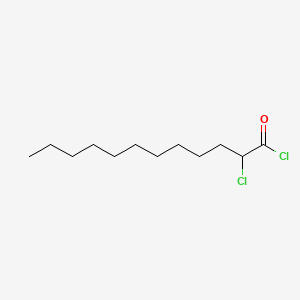
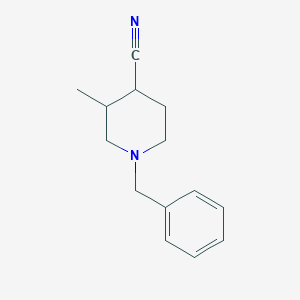
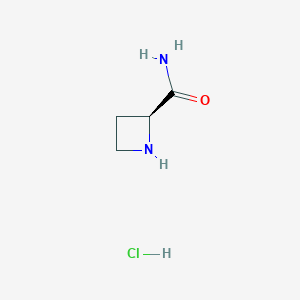
![7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13979213.png)


